5-Acetyl-6-methyl-2-(propylamino)nicotinonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

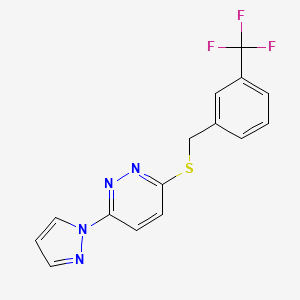

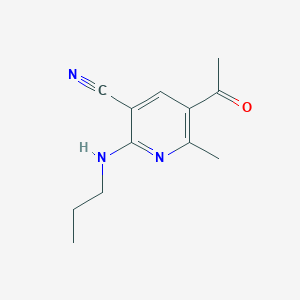

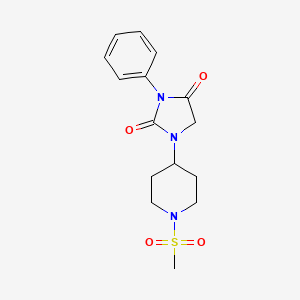

5-Acetyl-6-methyl-2-(propylamino)nicotinonitrile is a chemical compound with the molecular formula C12H15N3O . It is used in pharmaceutical testing .

Molecular Structure Analysis

The molecular structure of 5-Acetyl-6-methyl-2-(propylamino)nicotinonitrile consists of 12 carbon atoms, 15 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom . The InChI code for this compound is 1S/C12H15N3O/c1-4-5-14-12-10(7-13)6-11(9(3)16)8(2)15-12/h6H,4-5H2,1-3H3,(H,14,15) .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Acetyl-6-methyl-2-(propylamino)nicotinonitrile are as follows :Scientific Research Applications

Multi-Component Synthesis in Aqueous Medium

A novel approach using "5-Acetyl-6-methyl-2-(propylamino)nicotinonitrile" derivatives has been developed for the efficient synthesis of 2-amino nicotinonitrile derivatives through a multi-component reaction involving arylaldehydes, methyl ketones, and malononitrile. This process, catalyzed by tetrabutyl ammonium bromide in an aqueous medium, highlights the compound's relevance in facilitating complex chemical syntheses (Kurumurthy et al., 2015).

Antiprotozoal Activity

Research has demonstrated the antiprotozoal efficacy of derivatives of "5-Acetyl-6-methyl-2-(propylamino)nicotinonitrile". Specific modifications of the compound have resulted in potent activity against Trypanosoma and Plasmodium species, with some derivatives showing curative effects in animal models. This indicates the compound's potential as a starting point for developing new antiprotozoal agents (Ismail et al., 2003).

Agonist Selectivity at nAChR

Another study has found that a novel derivative of "5-Acetyl-6-methyl-2-(propylamino)nicotinonitrile" exhibits agonist selectivity at the alpha4beta2 nicotinic acetylcholine receptor (nAChR), different from the alpha3beta4 nAChR subtype. This selectivity was associated with analgesic effects across various animal models, indicating potential therapeutic applications for pain management (Ji et al., 2007).

properties

IUPAC Name |

5-acetyl-6-methyl-2-(propylamino)pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-4-5-14-12-10(7-13)6-11(9(3)16)8(2)15-12/h6H,4-5H2,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXQMJUPZPGDDMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=NC(=C(C=C1C#N)C(=O)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Acetyl-6-methyl-2-(propylamino)nicotinonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2868508.png)

![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)propanamide](/img/structure/B2868509.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide](/img/structure/B2868512.png)

![lithium(1+) ion hexahydro-1H-pyrrolo[2,1-c]morpholine-8-carboxylate](/img/structure/B2868513.png)

![4-Bromo-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide](/img/structure/B2868515.png)

![N-(4-chlorobenzyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2868520.png)

![Benzamide, 2-ethoxy-N-[5-[(2-fluorophenyl)methyl]-2-thiazolyl]-](/img/structure/B2868521.png)